Cas no 145-12-0 (Oxymesterone)

Oxymesterone structure
Oxymesterone structure
Produktname:Oxymesterone
CAS-Nr.:145-12-0
MF:C20H30O3
MW:318.45
CID:36542
PubChem ID:72061

Oxymesterone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Oxymesterone
    • 4,17b-Dihydroxy-17-methylandrosta-4-en-3-one
    • (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • 4-Hydroxy-17-methyltestosterone
    • Anamidol
    • Aranabol
    • Oranabol
    • Ossimesterone
    • Oximesterona
    • Oximesteronum
    • Theranabol
    • Oxymestrone
    • 4-HYDROXY-METHYLTESTOSTERONE
    • Testosterone, 4-hydroxy-17-methyl-
    • 4-HYDROXY-17ALPHA-METHYLTESTOSTERONE
    • 4,17beta-Dihydroxy-17-methylandrost-4-en-3-one
    • 4-Hydroxy-17a-methyltestosterone
    • (17b)- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one
    • NSC-45048
    • 4,17.beta.-Dihydroxy-17-methylandrost-4-en-3-one
    • CHEBI:34903
    • CHEMBL1908006
    • OXYMESTERONE [INN]
    • NS00041509
    • Oxymesterone [INN:BAN:DCF]
    • Q10859626
    • OXYMESTERONE [MI]
    • 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one
    • 145-12-0
    • (1S,2R,10R,11S,14S,15S)-6,14-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
    • 4,17.BETA.-DIHYDROXY-17-METHYLANDROST-4-EN-3-ONE.
    • Androst-4-en-3-one,17-dihydroxy-17-methyl-, (17.beta.)-
    • NSC45048
    • Oximesterona [INN-Spanish]
    • 4,17b-Dihydroxy-17-methylandrost-4-en-3-one
    • DTXSID80878527
    • 4-Hydroxy-17.alpha.-methyltestosterone
    • 4R73K9MRMX
    • NSC 45048
    • OXYMESTERONE [MART.]
    • UNII-4R73K9MRMX
    • 4,17beta-Dihydroxy-17alpha-methylandrost-4-en-3-one
    • Oxymesterone (1.0mg/ml in Acetonitrile)
    • 17alpah-methyl-4, 17beta-dihydroxy-androst-4-ene-3-one
    • Oxymesteronum
    • Ossimesterone [DCIT]
    • OXYMESTERONE [WHO-DD]
    • Oranabol 10
    • EINECS 205-646-9
    • 4,17b-Dihydroxy-17a-methylandrost-4-en-3-one
    • 17alpha-Methyl-4,17beta-dihydroxyandrost-4-en-3-one
    • Oxymesteronum [INN-Latin]
    • Balnimax
    • SCHEMBL141603
    • Inchi: 1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
    • InChI-Schlüssel: RXXBBHGCAXVBES-XPUDHZTDSA-N
    • Lächelt: O=C1CCC2(C3CCC4([C@](CCC4C3CCC2=C1O)(C)O)C)C

Berechnete Eigenschaften

  • Genaue Masse: 318.21900
  • Monoisotopenmasse: 318.219495
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 594
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topologische Polaroberfläche: 57.5

Experimentelle Eigenschaften

  • Dichte: 1.17
  • Schmelzpunkt: 166-169°C
  • Siedepunkt: 475.6°Cat760mmHg
  • Flammpunkt: 255.5°C
  • Brechungsindex: 1.573
  • PSA: 57.53000
  • LogP: 4.15500
  • Spezifische Rotation: D20 +69° (ethanol)

Oxymesterone Sicherheitsinformationen

Oxymesterone Zolldaten

  • HS-CODE:2937290023
  • Zolldaten:

    China Customs Code:

    2937290023

Oxymesterone Verwandte Literatur

  • 1. Crystal and molecular structure of tetrakis[copper(I) benzoate]
    Michael G. B. Drew,Dennis A. Edwards,Roger Richards J. Chem. Soc. Dalton Trans. 1977 299
  • 2. Synthesis and molecular structures of N,N-dimethylhydroxylamino-trichlorosilane and -germane??
    Udo Losehand,Norbert W. Mitzel,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1999 4291
  • 3. 1,4,7-Trithiacyclononane ([9]aneS3) and 2,5,8-trithia[9]orthocyclophane complexes of molybdenum(II) and tungsten(II): crystal structures of [WI(CO)3([9]aneS3)][BPh4] and [WI2(CO)3(NCMe)(PPh3)]
    Paul K. Baker,Simon J. Coles,Marcus C. Durrant,Sharman D. Harris,David L. Hughes,Michael B. Hursthouse,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1996 4003
  • 4. Jahn–Teller effects in solid-state co-ordination chemistry
  • 5. Mechanistic aspects of the synthesis of 3-aminopyrroles from substituted 2-methyl-1,2-thiazolium salts or 3-aminothioacrylamides
    Andreas Rolfs,Peter G. Jones,Jürgen Liebscher J. Chem. Soc. Perkin Trans. 1 1996 2339
Empfohlene Lieferanten
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd